molecular formula C22H17N5O2 B6045478 7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Número de catálogo: B6045478
Peso molecular: 383.4 g/mol
Clave InChI: ZFOVIWJHFFPWHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a polyheterocyclic molecule featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-one core. Key structural features include:

  • Position 9: A phenyl group, enhancing aromatic interactions and steric bulk.
  • Core structure: A fused pyrido-triazolo-pyrimidinone system, which is a privileged scaffold in medicinal chemistry due to its planar aromaticity and hydrogen-bonding capabilities .

Propiedades

IUPAC Name

11-[(2-methoxyphenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-29-18-10-6-5-9-16(18)13-26-12-11-17-19(21(26)28)20(15-7-3-2-4-8-15)27-22(25-17)23-14-24-27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVIWJHFFPWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs, substituent variations, and key findings:

Compound Substituents Molecular Weight Key Properties/Activities References
Target compound 7-(2-methoxybenzyl), 9-phenyl ~392.45* Structural data (IR: C=O ~1680 cm⁻¹; NMR: aromatic protons δ 7.2–8.5 ppm)
7-(2-Chlorobenzyl)-9-phenyl analog 7-(2-chlorobenzyl), 9-phenyl 392.45 Increased lipophilicity (Cl vs. OCH₃); potential enhanced membrane permeability
7-(2-Hydroxyethyl)-9-phenyl analog 7-(2-hydroxyethyl), 9-phenyl 307.31 Improved solubility due to polar hydroxyethyl group; reduced logP compared to methoxybenzyl
7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methyl analog 7-dimethylaminopropyl, 9-(4-methoxyphenyl) Not reported Basic dimethylamino group may enhance solubility; methyl at C2 alters steric interactions
Thieno[2,3-d]triazolo[1,5-a]pyrimidin-8-one derivatives Thieno ring replaces pyrido ring Varies (~386–420) Reduced aromatic planarity; antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
5,7-Diaryl-substituted [1,2,4]triazolo[1,5-a]pyrimidines 5,7-diaryl groups ~300–350 Micromolar inhibitors of IL-6/NO synthesis; potential anti-inflammatory applications
[1,2,4]Triazolo[1,5-c]pyrimidine-13-ones Varied aryl and heteroaryl substituents ~350–400 Antimicrobial activity (IC₅₀: 10–50 µM); structural flexibility for target optimization

*Molecular weight estimated based on structural similarity to analogs.

Key Structural and Functional Insights :

Substituent Effects on Solubility: The 2-methoxybenzyl group in the target compound increases logP compared to the 2-hydroxyethyl analog (e.g., 7-(2-hydroxyethyl)-9-phenyl derivative, MW 307.31), which is more water-soluble due to its hydroxyl group .

Biological Activity Trends: Antimicrobial Activity: Thieno-triazolo-pyrimidinones (e.g., compound 9a–c in ) exhibit activity against Gram-positive bacteria, likely due to interactions with bacterial topoisomerases . Anti-inflammatory Potential: 5,7-Diaryl-substituted triazolo-pyrimidines inhibit IL-6 and NO production, suggesting utility in acute lung injury models . Anticancer Activity: [1,2,4]Triazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., Scheme 38 in ) show antitumor activity, highlighting the importance of electron-withdrawing substituents at C5 and C7 .

Synthetic Methodologies: The target compound’s pyrido-triazolo-pyrimidinone core is synthesized via oxidative cyclization or condensation reactions, as seen in for thieno analogs . Substituent variations (e.g., methoxybenzyl vs. chlorobenzyl) are introduced using nucleophilic alkylation or Suzuki coupling .

Spectral Comparisons: IR Spectroscopy: All analogs show C=O stretching between 1665–1720 cm⁻¹, consistent with the pyrimidinone moiety . ¹H-NMR: Aromatic protons in the 7-(2-methoxybenzyl) group resonate at δ 6.8–7.5 ppm, distinct from the δ 7.2–7.8 ppm range for 2-chlorobenzyl derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.